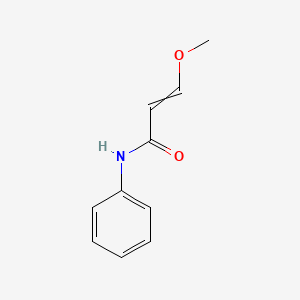
2-Propenamide, 3-methoxy-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-methoxy-N-phenyl- is an organic compound with the molecular formula C10H11NO2 It is a derivative of propenamide, where the amide nitrogen is substituted with a phenyl group and the propenamide backbone is methoxylated at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-methoxy-N-phenyl- typically involves the reaction of 3-methoxybenzoyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-methoxy-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-phenylpropenamide.
Reduction: Formation of 3-methoxy-N-phenylpropylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Propenamide, 3-methoxy-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-methoxy-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-phenyl-2-butenamide: Similar structure but with a methyl group instead of a methoxy group.
(2E)-N-butyl-3-phenyl-2-propenamide: Similar structure but with a butyl group instead of a methoxy group.
N-(3-methoxyphenyl)-3-phenylpropanamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-Propenamide, 3-methoxy-N-phenyl- is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This substitution pattern can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62834-78-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-methoxy-N-phenylprop-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-13-8-7-10(12)11-9-5-3-2-4-6-9/h2-8H,1H3,(H,11,12) |
InChI Key |
WGUZZYVRPDOXPC-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















